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Compound of Interest

Compound Name: Etisazole

Cat. No.: B1671704 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Etisazole, scientifically known as N-ethyl-1,2-benzothiazol-3-amine, is a compound belonging

to the benzisothiazole class of molecules. This technical guide provides a comprehensive

overview of the synthesis and chemical characterization of etisazole. It includes a proposed

synthesis pathway with a detailed experimental protocol, a summary of its physicochemical and

spectroscopic properties, and an exploration of its likely mechanism of action as an antifungal

agent through the inhibition of the ergosterol biosynthesis pathway. This document is intended

to serve as a valuable resource for researchers and professionals engaged in the fields of

medicinal chemistry, drug discovery, and development.

Chemical Identity and Properties
Etisazole is a heterocyclic compound with the molecular formula C₉H₁₀N₂S. Its chemical

structure features a benzisothiazole core with an ethylamino group at the 3-position.[1]
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Property Value Source

IUPAC Name
N-ethyl-1,2-benzothiazol-3-

amine
[1]

Synonyms
3-(Ethylamino)-1,2-

benzisothiazole, Etisazol
[1]

CAS Number 7716-60-1

Molecular Formula C₉H₁₀N₂S [1]

Molecular Weight 178.26 g/mol [1]

Appearance Not available in search results

Melting Point Not available in search results

Boiling Point Not available in search results

Solubility Not available in search results

Proposed Synthesis of Etisazole
While a specific, detailed experimental protocol for the synthesis of etisazole is not readily

available in the reviewed literature, a plausible synthetic route can be proposed based on

established methods for the synthesis of 3-substituted-1,2-benzisothiazole derivatives. A

common precursor for such syntheses is 3-chloro-1,2-benzisothiazole. The proposed synthesis

of etisazole involves the nucleophilic substitution of the chlorine atom in 3-chloro-1,2-

benzisothiazole with ethylamine.

Synthesis Pathway
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Caption: Proposed synthesis of Etisazole.

Detailed Experimental Protocol (Proposed)
This protocol is based on analogous reactions for the synthesis of similar 3-amino-1,2-

benzisothiazole derivatives.[2]

Materials:

3-Chloro-1,2-benzisothiazole

Ethylamine (in a suitable solvent like ethanol or as a neat reagent)

Ethanol (or another suitable polar aprotic solvent)

Sodium bicarbonate or other mild base (optional, to neutralize HCl byproduct)

Ethyl acetate

Brine solution

Anhydrous sodium sulfate
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Silica gel for column chromatography

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-

chloro-1,2-benzisothiazole (1 equivalent) in ethanol.

Add an excess of ethylamine (2-3 equivalents) to the solution.

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

After completion of the reaction (disappearance of the starting material), allow the mixture to

cool to room temperature.

Remove the solvent under reduced pressure.

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium

bicarbonate followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., a gradient of hexane and ethyl acetate) to afford pure etisazole.

Chemical Characterization
Comprehensive experimental data for the chemical characterization of etisazole is not readily

available. The following sections provide expected spectroscopic characteristics based on the

analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of etisazole is expected to show characteristic signals for

the ethyl group and the aromatic protons of the benzisothiazole ring. The ethyl group will likely

present as a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂),
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coupled to each other. The four aromatic protons on the benzene ring will appear in the

aromatic region, with their chemical shifts and coupling patterns depending on their positions.

¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the

nine carbon atoms in the etisazole molecule. This would include two signals for the ethyl group

and seven signals for the benzisothiazole core.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of etisazole is expected to exhibit characteristic absorption bands for the

N-H and C-N bonds of the ethylamino group, as well as vibrations corresponding to the

aromatic C-H and C=C bonds of the benzisothiazole ring system.

Wavenumber Range (cm⁻¹) Vibration Type

3300-3500 N-H stretching

3000-3100 Aromatic C-H stretching

2850-2960 Aliphatic C-H stretching

1600-1650 N-H bending

1450-1600 Aromatic C=C stretching

1200-1350 C-N stretching

Mass Spectrometry (MS)
The mass spectrum of etisazole is expected to show a molecular ion peak (M⁺) corresponding

to its molecular weight (178.26 g/mol ).[1] The fragmentation pattern would likely involve the

loss of the ethyl group and other characteristic cleavages of the benzisothiazole ring.

Mechanism of Action and Signaling Pathway
Etisazole is classified as an antifungal agent.[3] While the specific signaling pathways affected

by etisazole have not been detailed in the available literature, its mechanism of action can be

inferred from its structural class. As a thiazole antifungal, it is highly probable that etisazole,

like other azole antifungals, targets the fungal ergosterol biosynthesis pathway.[3][4][5]
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Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in

mammalian cells. Its synthesis is a multi-step process involving several enzymes. Azole

antifungals typically inhibit the enzyme lanosterol 14α-demethylase (encoded by the ERG11

gene), a cytochrome P450 enzyme.[4][6] Inhibition of this enzyme disrupts the conversion of

lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and a

depletion of mature ergosterol. This alters the fluidity and integrity of the fungal cell membrane,

impairing the function of membrane-bound enzymes and ultimately leading to the inhibition of

fungal growth and cell death.[3][5]

Ergosterol Biosynthesis Inhibition Pathway
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Ergosterol Biosynthesis Pathway
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Caption: Proposed mechanism of action of Etisazole.
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Conclusion
This technical guide provides a foundational understanding of the synthesis and chemical

properties of etisazole. The proposed synthetic route offers a practical starting point for its

laboratory preparation. While detailed experimental characterization data remains to be fully

elucidated in publicly accessible literature, the provided information on related compounds

offers valuable guidance for spectral interpretation. The likely mechanism of action, through the

inhibition of ergosterol biosynthesis, positions etisazole within the established class of azole

antifungal agents and provides a clear direction for further biological and pharmacological

investigations. This guide serves as a catalyst for future research into this potentially valuable

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1671704?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

